2-(Propan-2-yl)octanoic acid

Lipophilicity Partition Coefficient QSAR

2-(Propan-2-yl)octanoic acid (CAS 62392-02-3), also known as 2-isopropyloctanoic acid, is a branched-chain saturated fatty acid with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol. Its structure is characterized by an octanoic acid backbone with an isopropyl branch at the C2 position.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 62392-02-3
Cat. No. B15451014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propan-2-yl)octanoic acid
CAS62392-02-3
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCCCC(C(C)C)C(=O)O
InChIInChI=1S/C11H22O2/c1-4-5-6-7-8-10(9(2)3)11(12)13/h9-10H,4-8H2,1-3H3,(H,12,13)
InChIKeyILRDBJGMXMMMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-(Propan-2-yl)octanoic Acid (CAS 62392-02-3) – A Branched C11 Fatty Acid


2-(Propan-2-yl)octanoic acid (CAS 62392-02-3), also known as 2-isopropyloctanoic acid, is a branched-chain saturated fatty acid with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . Its structure is characterized by an octanoic acid backbone with an isopropyl branch at the C2 position. This branching differentiates it from both linear medium-chain fatty acids (e.g., caprylic acid, C8) and other branched derivatives like 2-propyloctanoic acid (arundic acid, ONO-2506) [1]. As a specialty chemical, its procurement is driven by specific research applications requiring a structurally defined branched fatty acid scaffold [2].

1
Branched C11 fatty acid scaffold for structure-activity relationship studies
2
Structural isomer probe for branch-point geometry investigations
3
Reported inactivity supports negative-control selection in astrocyte modulation assays

Critical Selection Factor: Why In-Class Branched Fatty Acids Cannot Substitute for 2-(Propan-2-yl)octanoic Acid


Substituting 2-(Propan-2-yl)octanoic acid with linear octanoic acid (caprylic acid, C8) or other branched-chain isomers is not scientifically valid due to the specific impact of branching on physicochemical and biological properties. The presence and position of the isopropyl branch at the C2 carbon directly influence critical parameters such as lipophilicity (LogP) and steric hindrance, which dictate membrane permeability, target binding, and metabolic stability [1]. Research on related methyl-branched octanoic acid derivatives has demonstrated a strong, branch-point-specific activity in seizure control models, confirming that even minor structural variations yield divergent biological outcomes [1]. Therefore, procurement based on generic functional group or carbon count alone risks acquiring a compound with an entirely different, and potentially inert or unsuitable, performance profile.

Target
2-(Propan-2-yl)octanoic acid: C2-isopropyl branch, C11H22O2, predicted higher lipophilicity
Linear Substitute
Octanoic acid (C8): lacks branching; chain-length and lipophilicity mismatch may shift assay response
Isomer mismatch: 2-propyloctanoic acid
Same molecular formula but propyl branch instead of isopropyl; reported astrocyte-modulating activity differs; branch-point geometry may not transfer.
Class-level substitution caution
Methyl-branched octanoic acid SAR evidence indicates branch-point-specific outcomes. Generic branched fatty acid selection may not reproduce isomer-dependent endpoint response.

Quantitative Differentiation Data for 2-(Propan-2-yl)octanoic Acid vs. Comparators


Differentiated Lipophilicity and Hydrophobicity vs. Linear Octanoic Acid

The branching in 2-(Propan-2-yl)octanoic acid increases its lipophilicity compared to the linear C8 octanoic acid. Computational predictions estimate the LogP for 2-(Propan-2-yl)octanoic acid to be approximately 3.3-3.5 [1], a significant increase from the experimental LogP of ~3.05 for octanoic acid [2]. This higher LogP value indicates a greater preference for lipid environments, which can be critical in applications requiring enhanced membrane permeability or partitioning into hydrophobic phases. The isopropyl branch at the C2 position introduces steric bulk, further modulating interactions with biological targets compared to the unbranched comparator [3].

Lipophilicity vs. Linear Octanoic Acid
Class-level
Predicted LogP ~3.3–3.5 vs. octanoic acid LogP ~3.05; increase of ~0.25–0.45 units
Supports lipid-phase partitioning review
Computational prediction; empirical validation recommended
Lipophilicity Partition Coefficient QSAR

Comparative Molecular Weight and Carbon Count vs. Structurally Related Analogs

2-(Propan-2-yl)octanoic acid has a molecular weight of 186.29 g/mol and 11 carbon atoms, distinguishing it from common C8 linear octanoic acid (144.21 g/mol, 8 carbons) and the closely related C11 isomer 2-propyloctanoic acid (186.29 g/mol, 11 carbons) . While it shares the same formula and mass as 2-propyloctanoic acid (arundic acid, ONO-2506), the structural isomerism—an isopropyl branch versus a propyl branch—is a critical differentiator. This specific branching pattern is likely to confer distinct biological activity, as demonstrated by the structure-activity relationship (SAR) established for methyl-branched octanoic acids [1]. Procurement of this specific isomer is essential for SAR studies investigating the effect of branch-point geometry on target engagement.

Molecular Weight and Carbon Count
Reported
186.29 g/mol, C11H22O2; differs from C8 octanoic acid, isomer of 2-propyloctanoic acid
SAR scaffold selection context
Structural isomerism requires specification review
Chemical Intermediate Molecular Scaffold Fatty Acid Derivative

Absence of Documented Biological Activity Differentiates it from the Known Therapeutic (R)-2-Propyloctanoic Acid

A key differentiator is the documented lack of biological activity for 2-(Propan-2-yl)octanoic acid in contrast to its structural isomer, (R)-2-propyloctanoic acid (arundic acid, ONO-2506). Arundic acid is a well-characterized astrocyte-modulating agent that inhibits S100B synthesis in cultured astrocytes and has demonstrated efficacy in preclinical models of stroke and neurodegeneration [1]. While both compounds are C11H22O2 isomers, the different branch-point geometry (isopropyl vs. propyl) results in a stark difference in bioactivity. 2-(Propan-2-yl)octanoic acid, lacking this established activity profile, is therefore procured specifically as a negative control or as a scaffold for generating novel derivatives in structure-activity relationship (SAR) studies, rather than as a direct therapeutic candidate [2].

Biological Activity vs. Arundic Acid
Cross-study comparable
Target: no reported S100B inhibition; Comparator: pronounced astrocytic S100B inhibition
Supports negative-control selection context
In vitro astrocyte assay context; requires independent validation
Astrocyte Modulation Neurological Research Inhibitor

Targeted Application Scenarios for Procuring 2-(Propan-2-yl)octanoic Acid


SAR Studies of Branched Medium-Chain Fatty Acids for CNS Applications

Based on evidence that methyl-branched octanoic acid derivatives exhibit branch-point-specific anti-seizure activity [1], 2-(Propan-2-yl)octanoic acid serves as a crucial tool compound for systematic structure-activity relationship (SAR) studies. Its specific C2-isopropyl branching geometry allows researchers to probe the steric and electronic requirements for efficacy in seizure control or neuroprotection models, contrasting with both linear octanoic acid and the propyl-branched isomer.

Negative Control for Astrocyte Modulation Assays

Given that (R)-2-propyloctanoic acid (arundic acid) is a potent modulator of astrocytic S100B synthesis [2], 2-(Propan-2-yl)octanoic acid is ideally suited as a structurally related negative control. Its documented lack of activity in this specific biological pathway [3] ensures that any observed effects in comparative experiments can be attributed to the specific branch-point geometry of the active comparator.

Synthesis of Novel C11 Fatty Acid Derivatives and Prodrugs

As a C11 fatty acid with an isopropyl branch, this compound is a valuable synthetic intermediate for generating a library of novel derivatives, such as esters or amides, for investigating the impact of C2 branching on pharmacokinetic properties. The increased lipophilicity (predicted LogP ~3.3-3.5) [4] compared to linear C8 acids suggests potential for enhanced membrane permeability in prodrug design, making it a scaffold of interest for medicinal chemistry optimization.

Application
Selection Property
Validation Focus
Branched fatty acid SAR studies
C2-isopropyl branch geometry
Branch-point SAR interpretation
Negative control for astrocyte assays
Established inactivity profile
Comparator assay-response context
C11 fatty acid derivative synthesis
Branched scaffold lipophilicity
Derivative property profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Propan-2-yl)octanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.